molecular formula C6H11ClO2 B2909647 2-(tert-butoxy)acetyl chloride CAS No. 78826-46-7

2-(tert-butoxy)acetyl chloride

Cat. No.: B2909647
CAS No.: 78826-46-7
M. Wt: 150.6
InChI Key: RDROWVNDBINEAG-UHFFFAOYSA-N
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Description

Significance of Acyl Halides as Activated Carboxylic Acid Derivatives in Organic Chemistry

Acyl halides, also known as acid halides, are a class of organic compounds derived from carboxylic acids by substituting the hydroxyl group with a halogen. scbt.com This functional group transformation results in a highly reactive species. The high reactivity of acyl halides stems from the presence of a good leaving group (the halide anion) attached to the carbonyl carbon. fiveable.meissuu.com This makes the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. scbt.com

Their pronounced reactivity makes acyl halides valuable intermediates in organic synthesis. scbt.comfiveable.me They readily undergo nucleophilic acyl substitution reactions to produce a variety of carboxylic acid derivatives, including esters, amides, and anhydrides. scbt.combritannica.comfiveable.me This versatility has established acyl halides as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. scbt.comissuu.com

Distinctive Features of the tert-Butoxy (B1229062) Moiety in Acyl Chloride Reactivity and Synthetic Utility

The presence of a tert-butoxy group in the 2-position of an acetyl chloride molecule introduces specific steric and electronic effects that modulate its reactivity and expand its synthetic applications. The tert-butoxy group is a bulky substituent, which can sterically hinder the approach of nucleophiles to the carbonyl carbon. masterorganicchemistry.com This steric hindrance can lead to increased selectivity in reactions, favoring attack by less bulky reagents or at less hindered sites in a molecule.

Furthermore, the tert-butoxy group is known for its use as a protecting group in organic synthesis, particularly for amines, where it forms a tert-butyloxycarbonyl (BOC) group. wikipedia.org This group is stable under many reaction conditions but can be readily removed under acidic conditions. wikipedia.org In the context of 2-(tert-butoxy)acetyl chloride, the tert-butoxy group can influence the stability of the molecule and its reaction intermediates.

Overview of Research Trajectories for this compound

Current research involving this compound and related structures focuses on several key areas. One significant trajectory is its use in the synthesis of complex molecules and intermediates. For instance, methods have been developed for the efficient conversion of tert-butyl esters to acid chlorides using reagents like thionyl chloride, a process that can be highly selective. organic-chemistry.org

Another area of investigation is the application of this compound in the formation of specialized chemical structures. For example, it can serve as a precursor in the synthesis of various heterocyclic compounds and other molecules with specific functional groups. The reactivity of the acyl chloride allows for the introduction of the tert-butoxyacetyl moiety into a wide range of substrates.

Additionally, research explores the generation of acyl radicals from related aldehyde precursors through processes like photoredox catalysis. nih.gov While not directly involving this compound, this research highlights the broader interest in the chemistry of acyl groups and their radical counterparts in forming new carbon-carbon and carbon-heteroatom bonds.

Chemical Properties of this compound

PropertyValue
CAS Number 78826-46-7
Molecular Formula C6H11ClO2
Molecular Weight 150.60 g/mol
IUPAC Name This compound
SMILES CC(C)(C)OCC(=O)Cl
InChI Key RDROWVNDBINEAG-UHFFFAOYSA-N

Table compiled from multiple sources. sigmaaldrich.combiosynth.combldpharm.comuni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO2/c1-6(2,3)9-4-5(7)8/h4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDROWVNDBINEAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78826-46-7
Record name 2-(tert-butoxy)acetyl chloride
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Synthetic Methodologies for 2 Tert Butoxy Acetyl Chloride

Direct Chlorination of Carboxylic Acid Precursors

The most direct and widely employed route to 2-(tert-butoxy)acetyl chloride involves the conversion of the hydroxyl group of a carboxylic acid to a chlorine atom.

Synthesis from (1,1-Dimethylethoxy)acetic Acid

The starting material for the synthesis of this compound is (1,1-dimethylethoxy)acetic acid, also known as tert-butoxyacetic acid. lookchem.com This carboxylic acid provides the necessary carbon skeleton and the tert-butoxy (B1229062) group that are characteristic of the final acyl chloride product. The conversion is a standard transformation in organic chemistry, where the carboxylic acid is activated by a chlorinating agent. libretexts.org

Application of Common Chlorinating Agents

Several reagents are commonly used to effect the transformation of carboxylic acids to acyl chlorides. wikipedia.org The choice of chlorinating agent can depend on factors such as the scale of the reaction, the desired purity of the product, and the sensitivity of other functional groups present in the molecule.

Thionyl chloride (SOCl₂) is a frequently used reagent for the preparation of acyl chlorides from carboxylic acids. wikipedia.orgcommonorganicchemistry.com The reaction is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which facilitates their removal from the reaction mixture. wikipedia.org The reaction is often carried out in an inert solvent, and sometimes neat thionyl chloride is used with refluxing conditions. commonorganicchemistry.com For the synthesis of this compound, the reaction of (1,1-dimethylethoxy)acetic acid with thionyl chloride provides the desired product. nih.govresearchgate.net The process can be catalyzed by N,N-dimethylformamide (DMF). google.com

A typical procedure involves treating the carboxylic acid with thionyl chloride, which converts the hydroxyl group into a chlorosulfite intermediate, a good leaving group. Subsequent nucleophilic attack by the chloride ion results in the formation of the acyl chloride. libretexts.org

Table 1: Thionyl Chloride Mediated Synthesis of Acyl Chlorides

Reactant Chlorinating Agent Catalyst Key Features

Oxalyl chloride ((COCl)₂) is another effective reagent for converting carboxylic acids to acyl chlorides and is known for being a milder and more selective agent than thionyl chloride. wikipedia.orgdergipark.org.tr The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) or toluene (B28343) at or below room temperature. commonorganicchemistry.comambeed.com A catalytic amount of N,N-dimethylformamide (DMF) is almost always required for this reaction to proceed efficiently. wikipedia.orgorgsyn.org

In a specific example, (1,1-dimethylethoxy)acetic acid was treated with oxalyl chloride in toluene with a catalytic amount of DMF. The reaction was heated to 30-40°C for 5 hours and then concentrated to yield this compound. ambeed.com The mechanism involves the initial reaction of oxalyl chloride with DMF to form a Vilsmeier reagent, which then activates the carboxylic acid for subsequent attack by the chloride ion. wikipedia.org

Table 2: Oxalyl Chloride Mediated Synthesis of this compound

Reactant Chlorinating Agent Catalyst Solvent Temperature Time Reference

Phosphorus halides, such as phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃), are also classical reagents for the synthesis of acyl chlorides from carboxylic acids. wikipedia.org

Phosphorus pentachloride reacts with carboxylic acids to form the acyl chloride, phosphoryl chloride (POCl₃), and hydrogen chloride. A procedure for a similar transformation involves adding PCl₅ portion-wise to a solution of the carboxylic acid in an anhydrous solvent like ether, often with cooling to control the reaction rate. orgsyn.org The removal of the phosphorus oxychloride byproduct, which has a relatively high boiling point, can sometimes be challenging. orgsyn.org

Phosphorus trichloride is another option, though it is generally less reactive than PCl₅. google.com The reaction with PCl₃ yields the acyl chloride and phosphorous acid (H₃PO₃). google.com A key difference is that one mole of PCl₃ can react with three moles of carboxylic acid. Side reactions can sometimes occur, leading to the formation of anhydrides. google.com

Table 3: Phosphorus Halide Mediated Synthesis of Acyl Chlorides

Chlorinating Agent Key Byproducts Stoichiometry (Reagent:Acid) Noteworthy Aspects
Phosphorus Pentachloride (PCl₅) POCl₃, HCl 1:1 Can be a vigorous reaction. orgsyn.org

Role of Catalytic Additives in Acyl Chloride Formation

Catalytic additives play a crucial role in accelerating the formation of acyl chlorides from carboxylic acids, particularly when using thionyl chloride or oxalyl chloride. wikipedia.orggoogle.com N,N-dimethylformamide (DMF) is the most common catalyst.

In the case of thionyl chloride, DMF reacts to form a catalytic adduct that is more reactive towards the carboxylic acid. google.com With oxalyl chloride, DMF is essential for the formation of the Vilsmeier reagent, which is the key intermediate that activates the carboxylic acid. wikipedia.org The catalytic cycle regenerates the DMF, allowing a small amount to facilitate the entire reaction. The use of such catalysts allows for milder reaction conditions and often leads to higher yields and purity of the resulting acyl chloride. wikipedia.org

N,N-Dimethylformamide (DMF) as a Catalyst

The preparation of acyl chlorides from carboxylic acids is a fundamental transformation in organic synthesis. The use of N,N-Dimethylformamide (DMF) as a catalyst is a common and efficient method for this conversion, particularly when using oxalyl chloride or thionyl chloride as the chlorinating agent. wikipedia.org

In the synthesis of this compound, its precursor, 2-(tert-butoxy)acetic acid, is treated with a chlorinating agent like oxalyl chloride in an inert solvent. The addition of a catalytic amount of DMF is crucial for the reaction to proceed efficiently. wikipedia.orgnih.gov The reaction mechanism involves the initial formation of a Vilsmeier reagent, an iminium intermediate, from the reaction between DMF and oxalyl chloride. wikipedia.org This highly reactive species then activates the carboxylic acid, leading to the formation of the desired acyl chloride and regenerating the DMF catalyst. wikipedia.org This catalytic cycle allows for high conversion under mild conditions. wikipedia.orgnih.gov

The general procedure involves dissolving the carboxylic acid in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or toluene. nih.govgoogle.com A catalytic quantity of DMF is added, followed by the slow addition of the chlorinating agent at a controlled temperature, often starting at 0°C. nih.govgoogle.com The reaction is typically monitored until the cessation of gas evolution (in the case of oxalyl chloride, CO and CO₂ are byproducts). Upon completion, the solvent and any excess reagent are removed under reduced pressure to yield the crude acyl chloride. google.com

ParameterDescriptionReference
Starting Material2-(tert-butoxy)acetic acid wikipedia.orggoogle.com
Chlorinating AgentOxalyl chloride or Thionyl chloride wikipedia.orggoogle.com
CatalystN,N-Dimethylformamide (DMF) wikipedia.orgnih.gov
SolventDichloromethane (CH₂Cl₂), Toluene nih.govgoogle.com
TemperatureTypically 0°C to room temperature nih.gov
Key IntermediateVilsmeier reagent wikipedia.org

Indirect Synthetic Routes via Precursor Modification

A versatile strategy for synthesizing acyl chlorides is the transformation of alcohols. This process involves an initial oxidation of the alcohol to the corresponding carboxylic acid, followed by a chlorination step. The specific pathway depends on whether the starting alcohol is primary, secondary, or tertiary. chemistrysteps.com

The most direct alcohol precursor to this compound is 2-(tert-butoxy)ethanol, which is a primary alcohol. The synthetic sequence involves two main steps.

Oxidation: The primary alcohol, 2-(tert-butoxy)ethanol, is first oxidized to its corresponding carboxylic acid, 2-(tert-butoxy)acetic acid. This transformation can be achieved using various oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can be used, though milder and more selective reagents like Pyridinium Chlorochromate (PCC) are often preferred to form an intermediate aldehyde, which is then further oxidized to the carboxylic acid. libretexts.org

Chlorination: The resulting 2-(tert-butoxy)acetic acid is then converted to this compound. chemistrysteps.com This is accomplished using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a DMF catalyst, as described in section 2.1.3.1. wikipedia.orgchemistrysteps.com

Converting a secondary alcohol to an acyl chloride is a more complex process because direct oxidation of a secondary alcohol yields a ketone, not a carboxylic acid. chemistrysteps.comsavemyexams.com Therefore, additional synthetic steps are required to transform the ketone into the necessary carboxylic acid intermediate before chlorination.

The general sequence is as follows:

Oxidation to Ketone: The secondary alcohol is oxidized to a ketone using standard oxidizing agents like potassium dichromate(VI) or PCC. savemyexams.com

Ketone to Carboxylic Acid: The ketone must then be converted to a carboxylic acid. One possible method is the haloform reaction, which is applicable if the ketone is a methyl ketone. chemistrysteps.com Another route is the Baeyer-Villiger oxidation, which converts the ketone into an ester, followed by hydrolysis of the ester to yield a carboxylic acid. chemistrysteps.com

Chlorination: Finally, the carboxylic acid is treated with a chlorinating agent to produce the acyl chloride. chemistrysteps.com

This pathway is generally not a preferred route for synthesizing this compound due to the multiple steps and the availability of a more direct primary alcohol precursor.

Tertiary alcohols cannot be directly oxidized to carboxylic acids without breaking carbon-carbon bonds. chemistrysteps.comsavemyexams.com The synthetic strategy for converting a tertiary alcohol to an acyl chloride typically involves elimination followed by oxidative cleavage.

Dehydration to Alkene: The tertiary alcohol is first dehydrated, usually under acidic conditions, to form an alkene.

Oxidative Cleavage: The resulting alkene is then subjected to oxidative cleavage to yield a carboxylic acid (or a ketone, depending on the alkene's substitution pattern). Reagents like ozone (O₃) followed by an oxidative workup, or hot, concentrated potassium permanganate (KMnO₄) can be used for this purpose.

Chlorination: The obtained carboxylic acid is subsequently chlorinated to the acyl chloride using standard methods. chemistrysteps.com

This multi-step and often low-yielding pathway is synthetically demanding and is not a practical method for the preparation of this compound.

Alcohol TypeStep 1Step 2Step 3Reference
PrimaryOxidation to Carboxylic AcidChlorination to Acyl Chloride- wikipedia.orgchemistrysteps.com
SecondaryOxidation to KetoneConversion of Ketone to Carboxylic Acid (e.g., Baeyer-Villiger)Chlorination to Acyl Chloride chemistrysteps.com
TertiaryDehydration to AlkeneOxidative Cleavage of Alkene to Carboxylic AcidChlorination to Acyl Chloride chemistrysteps.com

Reaction Mechanisms and Mechanistic Investigations of 2 Tert Butoxy Acetyl Chloride

Nucleophilic Acyl Substitution Pathways

The principal reaction pathway for 2-(tert-butoxy)acetyl chloride with nucleophiles is the nucleophilic acyl substitution. fiveable.me This class of reaction is fundamental to the chemistry of all acyl derivatives, but acyl chlorides are among the most reactive. wikipedia.org The general transformation involves the replacement of the chloride, the leaving group, with a nucleophile. libretexts.org

The reaction proceeds via a well-established two-step mechanism known as the addition-elimination mechanism. libretexts.orgmasterorganicchemistry.com

Elimination of the Leaving Group: The tetrahedral intermediate is typically unstable and rapidly collapses. wikipedia.org The lone pair of electrons on the oxygen atom reforms the carbon-oxygen double bond. chemguide.co.uk Concurrently, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group. futurelearn.comchemguide.co.uk If a neutral nucleophile (like an alcohol or amine) was used, a final deprotonation step occurs to yield the neutral substitution product and hydrochloric acid. chemguide.co.ukyoutube.com

The tetrahedral intermediate is a high-energy, transient species and is generally not isolated. Its existence is inferred from kinetic studies and isotopic labeling experiments on analogous systems. In the reaction of this compound, the intermediate possesses a central carbon atom bonded to the original tert-butoxy (B1229062) group, the carbonyl oxygen (now an alkoxide), the chloride, and the incoming nucleophile. futurelearn.comwikipedia.org

The stability and fate of this intermediate are crucial. The presence of the electronegative chlorine atom helps to stabilize the developing negative charge on the oxygen to some extent via inductive effects. iitk.ac.in The collapse of the intermediate to reform the carbonyl is energetically favorable, particularly because it leads to the expulsion of a very stable leaving group, the chloride ion. libretexts.org While direct spectroscopic observation of the tetrahedral intermediate for this specific compound is not commonly reported due to its fleeting nature, its formation is a cornerstone of the accepted mechanism for nucleophilic acyl substitution. wikipedia.orgwikipedia.org

The success of the nucleophilic acyl substitution reaction heavily relies on the ability of the substituent to act as a good leaving group. The chloride ion is an excellent leaving group. libretexts.orgbyjus.com Its effectiveness stems from its low basicity; it is the conjugate base of a strong acid, hydrochloric acid (HCl). wikipedia.orgbyjus.com

Good leaving groups are weak bases that can stabilize a negative charge. futurelearn.com The relative reactivity of carboxylic acid derivatives is directly correlated with the leaving group's ability. wikipedia.org Acyl chlorides are significantly more reactive than esters or amides because the chloride ion is a much weaker base (and thus a better leaving group) than an alkoxide or an amide ion. wikipedia.orglibretexts.org This high reactivity ensures that reactions with nucleophiles are often rapid and thermodynamically favorable, driving the reaction toward the substitution product. libretexts.orgyoutube.com

Kinetic and Thermodynamic Considerations in Acyl Chloride Reactions

Reactions involving acyl chlorides like this compound are generally very fast and exothermic. chemguide.co.uk

Kinetics: The rate of nucleophilic acyl substitution is typically fastest for acyl chlorides compared to other carboxylic acid derivatives. wikipedia.org The reaction rate is influenced by several factors: the electrophilicity of the carbonyl carbon, the strength of the nucleophile, and steric hindrance. khanacademy.org The tert-butoxy group is sterically bulky, which might slightly decrease the reaction rate compared to a less hindered acyl chloride like acetyl chloride by impeding the approach of the nucleophile. khanacademy.orgmasterorganicchemistry.com However, the inherent high reactivity of the acyl chloride functional group usually dominates. libretexts.org The first step, the nucleophilic attack and formation of the tetrahedral intermediate, is generally the rate-limiting step. fiveable.me

Thermodynamics: Nucleophilic acyl substitution reactions of acyl chlorides are typically thermodynamically favorable, meaning they are exergonic (release energy). libretexts.org This is because the starting acyl chloride is a high-energy, reactive molecule. libretexts.orglibretexts.org The reaction proceeds to form more stable products, such as esters or amides, where the new bond formed with the nucleophile is stronger than the carbon-chlorine bond that was broken. The formation of the highly stable chloride ion also contributes to the favorable thermodynamics. youtube.com The expulsion of gaseous byproducts, such as HCl when a neutral nucleophile is used, can also drive the reaction to completion according to Le Chatelier's principle. libretexts.org

Catalytic Effects on Reactivity

While this compound is highly reactive, its reactions with weak nucleophiles, such as alcohols or phenols, can be accelerated by catalysts. iitk.ac.inwikipedia.org

Tertiary amines, particularly pyridine (B92270) and 4-dimethylaminopyridine (B28879) (DMAP), are common and effective nucleophilic catalysts for acylation reactions. wikipedia.orgreddit.com They function by a mechanism different from simple base catalysis where a base just deprotonates the nucleophile.

The mechanism of nucleophilic catalysis involves the following steps:

The nucleophilic catalyst (e.g., pyridine) attacks the carbonyl carbon of the this compound. youtube.comwikipedia.org

This initial attack is faster than the attack by the primary, weaker nucleophile (e.g., an alcohol). It proceeds through the addition-elimination pathway to displace the chloride ion. wikipedia.org

This step forms a highly reactive intermediate, an N-acylpyridinium salt. reddit.comreddit.com This new intermediate is significantly more electrophilic and thus more reactive towards nucleophilic attack than the original acyl chloride. reddit.com

The primary nucleophile (the alcohol) then attacks the N-acylpyridinium salt.

This leads to the formation of the final product (the ester) and regenerates the pyridine catalyst, which can then participate in another catalytic cycle. stackexchange.com

Pyridine can also act as a non-nucleophilic base to neutralize the HCl byproduct that is formed during the reaction, preventing it from causing unwanted side reactions. wikipedia.orglibretexts.org DMAP is an even more potent nucleophilic catalyst than pyridine for these types of reactions. reddit.com

Mechanisms of Acylammonium Salt Formation

The reaction of an acyl chloride with a tertiary amine, such as pyridine or N,N-dimethylformamide (DMF), can lead to the formation of a highly reactive quaternary acylammonium salt. This process is a key example of nucleophilic catalysis, where the amine acts as a catalyst to activate the acyl chloride for subsequent reactions with other nucleophiles, like alcohols or other amines. wikipedia.orghandwiki.org

The mechanism for the formation of an acylammonium salt from this compound proceeds through a nucleophilic addition-elimination pathway. handwiki.orgchemguide.co.uk

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the tertiary amine at the electrophilic carbonyl carbon of this compound. chemguide.co.ukchemguide.co.uk This attack leads to the formation of a transient tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom acquires a negative charge. wikipedia.orghandwiki.org

Elimination of the Leaving Group: In the subsequent step, the tetrahedral intermediate collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled. chemguide.co.ukchemguide.co.uk

Formation of the Acylammonium Salt: This elimination step results in the formation of a quaternary acylammonium salt. This salt is a highly activated acylating agent, significantly more susceptible to attack by other nucleophiles compared to the initial acyl chloride. wikipedia.orghandwiki.org The presence of the bulky tert-butoxy group does not fundamentally alter this mechanism but can influence the rate of the initial nucleophilic attack due to steric factors.

Figure 1: General mechanism for the formation of an acylammonium salt from this compound and a tertiary amine (R₃N).

Influence of the tert-Butoxy Substituent on Reaction Stereochemistry and Regioselectivity

The tert-butoxy group, being a sterically demanding and electronically significant substituent, exerts a profound influence on the reactivity, stereochemistry, and regioselectivity of reactions involving the this compound molecule.

Steric Hindrance Effects on Nucleophilic Attack

The most prominent feature of the tert-butoxy group is its significant steric bulk. masterorganicchemistry.com This bulk arises from the three methyl groups attached to the quaternary carbon atom adjacent to the ether oxygen. This spatial congestion directly impacts the accessibility of the carbonyl carbon to incoming nucleophiles.

The steric hindrance presented by the tert-butoxy group can significantly slow the rate of nucleophilic acyl substitution reactions. pressbooks.pub For a reaction to occur, a nucleophile must approach the planar carbonyl carbon, leading to a change in hybridization from sp² to a more crowded tetrahedral (sp³) intermediate. basicmedicalkey.commasterorganicchemistry.com The large tert-butoxy group creates a "steric shield" around the reaction center, making this approach more difficult, especially for bulky nucleophiles. pressbooks.publibretexts.org

This effect can be exploited to control the regioselectivity of reactions. In molecules with multiple reactive sites, the steric hindrance of the tert-butoxy group can effectively block reaction at the adjacent carbonyl, directing a nucleophile to attack a less sterically hindered position. pressbooks.pub In the context of this compound, while the primary site of attack is the highly reactive acyl chloride function, the rate of this attack is modulated by the steric demands of the neighboring tert-butoxy group when compared to less bulky analogues like methoxyacetyl chloride or ethoxyacetyl chloride. masterorganicchemistry.com

Substituent GroupVan der Waals Radius (Approximate, Å)Steric Hindrance
Hydrogen (H)1.20Minimal
Methyl (CH₃)2.00Moderate
Ethyl (CH₂CH₃)2.50Increased
Isopropyl (CH(CH₃)₂)3.10Substantial
tert-Butyl (C(CH₃)₃) >3.50 Very High

Table 1: A comparative illustration of the steric bulk of various alkyl groups. The tert-butyl group, a component of the tert-butoxy substituent, is among the most sterically demanding common alkyl groups, significantly influencing reaction accessibility.

Electronic Effects on Carbonyl Electrophilicity

The tert-butoxy group influences the electrophilicity of the carbonyl carbon through a combination of two opposing electronic effects: the inductive effect and the resonance effect.

Inductive Effect (-I): Oxygen is a highly electronegative atom. Through the sigma bonds, the oxygen atom in the tert-butoxy group withdraws electron density from the adjacent methylene (B1212753) group and, subsequently, from the carbonyl carbon. This electron-withdrawing inductive effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and, therefore, more reactive towards nucleophiles. basicmedicalkey.comlibretexts.org

Resonance Effect (+R): The oxygen atom possesses lone pairs of electrons that can be delocalized through resonance. The lone pair can be donated towards the carbonyl group, forming a π-bond and delocalizing the positive charge onto the oxygen atom. This electron-donating resonance effect reduces the electrophilicity of the carbonyl carbon, making it less reactive. basicmedicalkey.com

EffectDescriptionImpact on Carbonyl Carbon
Inductive Effect (-I) Electron density is withdrawn through sigma bonds by the electronegative oxygen atom.Increases partial positive charge (δ+), enhancing electrophilicity.
Resonance Effect (+R) Lone pair electrons on the oxygen atom are donated to the carbonyl group via pi-system delocalization.Decreases partial positive charge (δ+), reducing electrophilicity.

Table 2: Summary of the electronic effects of the tert-butoxy substituent on the carbonyl group of this compound.

Advanced Synthetic Applications of 2 Tert Butoxy Acetyl Chloride

Amide Bond Formation and Nitrogen Functionalization

The reaction of 2-(tert-butoxy)acetyl chloride with nitrogen nucleophiles is a cornerstone of its synthetic utility, enabling the formation of amides and the implementation of nitrogen protection schemes.

Reactions with Primary and Secondary Amines for Amide Synthesis

This compound readily reacts with primary and secondary amines to form the corresponding N-substituted 2-(tert-butoxy)acetamides. This transformation, a type of nucleophilic acyl substitution, is typically conducted under Schotten-Baumann conditions. fishersci.it The reaction generally proceeds rapidly at room temperature in aprotic solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.itcommonorganicchemistry.com A base, such as triethylamine (B128534) (TEA), diisopropylethylamine (DIEA), or pyridine (B92270), is commonly added to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion. fishersci.itlibretexts.org

The general mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This is followed by the elimination of a chloride ion to yield the final amide product. savemyexams.com

Amine Type Reactant Example Product Typical Conditions
Primary Amine Benzylamine N-benzyl-2-(tert-butoxy)acetamide TEA, DCM, 0 °C to RT
Secondary Amine Pyrrolidine 1-(2-(tert-butoxy)acetyl)pyrrolidine DIEA, THF, RT
Aromatic Amine Aniline N-phenyl-2-(tert-butoxy)acetamide Pyridine, DCM, RT

Strategies for Selective Mono-acylation of Diamines (e.g., CO2-mediated methods)

A significant challenge in synthetic chemistry is the selective mono-acylation of symmetric diamines, as di-acylation is often a competing and favored process. Innovative strategies have been developed to control this selectivity. One highly effective and environmentally benign approach involves the use of carbon dioxide (CO2) as a temporary, traceless protecting group. rsc.orgku.dk

In this method, the diamine is exposed to CO2, which reversibly reacts with one of the amino groups to form a carbamic acid salt in situ. This protected amine is deactivated towards the acyl chloride, allowing the remaining free amino group to react selectively. rsc.orgrsc.org This strategy provides high yields of the mono-acylated product while minimizing the formation of the di-acylated byproduct. The process is atom-economical and avoids the need for traditional protecting groups that require separate introduction and removal steps. rsc.org Research has shown that even ambient CO2 from the air can influence the selectivity of these reactions. rsc.orgrsc.org

Diamine Acylating Agent Conditions Mono-acylation Selectivity
Ethylenediamine Phenylacetyl chloride N2 atmosphere, -78 °C Low to Moderate
Ethylenediamine Phenylacetyl chloride CO2 atmosphere, -78 °C High (>95%) rsc.org
1,4-Diaminobutane Benzoyl chloride N2 atmosphere, -78 °C Moderate
1,4-Diaminobutane Benzoyl chloride CO2 atmosphere, -78 °C High

Application in N-Protection Strategies within Complex Syntheses

The tert-butoxyacetyl group can be viewed as a derivative of the widely used tert-butyloxycarbonyl (Boc) protecting group. wikipedia.orgmasterorganicchemistry.com The tert-butyl ester moiety within the tert-butoxyacetyl group is susceptible to cleavage under acidic conditions, similar to the Boc group. nih.govchemistrysteps.com This property allows the tert-butoxyacetyl group to be employed as a protective shield for amine functionalities during multi-step syntheses.

An amine can be acylated with this compound, rendering the nitrogen non-nucleophilic and stable to a range of reaction conditions, particularly basic and nucleophilic environments. organic-chemistry.org At a later stage in the synthesis, the protecting group can be removed using a strong acid like trifluoroacetic acid (TFA), which cleaves the tert-butyl group to release isobutene and carbon dioxide, regenerating the free amine. wikipedia.orgnih.govchemistrysteps.com The use of scavengers may be necessary to trap the reactive t-butyl cation intermediate. wikipedia.orgnih.gov This acid-lability makes the tert-butoxyacetyl group orthogonal to other protecting groups that are removed under different conditions (e.g., base-labile or hydrogenolysis-labile groups), a crucial concept in the strategic synthesis of complex molecules. masterorganicchemistry.comuchicago.edu

Esterification Reactions for Oxygen Functionalization

The high reactivity of the acyl chloride function in this compound also permits its effective use in the esterification of alcohols and phenols, providing a route to functionalize oxygen-containing molecules.

Synthesis of Esters with Alcohols and Phenols

This compound reacts with a wide range of primary, secondary, and tertiary alcohols, as well as phenols, to form the corresponding 2-(tert-butoxy)acetate esters. nih.gov The reaction typically proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol or phenol (B47542) attacks the carbonyl carbon of the acyl chloride. youtube.com

These reactions are often carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the HCl produced. libretexts.org While alcohols react readily, phenols are generally less nucleophilic and may require slightly more forcing conditions or prior conversion to the more reactive phenoxide ion. libretexts.org The high reactivity of acyl chlorides makes them more effective than carboxylic acids for the esterification of less reactive substrates like phenols. youtube.comlibretexts.org

Hydroxyl Compound Product Example
Primary Alcohol (e.g., Ethanol) Ethyl 2-(tert-butoxy)acetate
Secondary Alcohol (e.g., Isopropanol) Isopropyl 2-(tert-butoxy)acetate
Tertiary Alcohol (e.g., tert-Butanol) tert-Butyl 2-(tert-butoxy)acetate
Phenol Phenyl 2-(tert-butoxy)acetate

Chemo- and Regioselective Esterification Approaches

In molecules containing multiple hydroxyl groups (polyols), achieving selective acylation at a specific position is a common synthetic challenge. The steric hindrance imparted by the bulky tert-butyl group of this compound can be exploited to achieve regioselectivity. organic-chemistry.org

Generally, primary alcohols are less sterically hindered and more nucleophilic than secondary alcohols, which are in turn more reactive than tertiary alcohols. nih.govcommonorganicchemistry.com Consequently, when a polyol is treated with a sterically demanding acylating agent like this compound under controlled conditions (e.g., low temperature, stoichiometric reagents), the reaction will preferentially occur at the most accessible hydroxyl group. This allows for the selective protection or functionalization of primary alcohols in the presence of secondary or tertiary ones. Various catalyst systems, such as those based on organoboron or organotin compounds, can also be employed to direct acylation to specific hydroxyl groups within a complex molecule, although these methods often rely on the substrate's inherent structure. organic-chemistry.orgnih.gov

For instance, in a diol containing both a primary and a secondary hydroxyl group, acylation with this compound would be expected to yield the primary ester as the major product due to kinetic control.

Substrate Expected Major Product Rationale
1,2-Propanediol 1-hydroxypropan-2-yl 2-(tert-butoxy)acetate Preferential reaction at the less sterically hindered primary hydroxyl group.
Glycerol 1,2-dihydroxypropan-3-yl 2-(tert-butoxy)acetate The two primary hydroxyl groups are more reactive than the central secondary one.

Acid Anhydride (B1165640) Synthesis

Acid anhydrides are important acylating agents in their own right, and this compound serves as a key precursor for both symmetrical and mixed anhydrides, which are valuable in various synthetic transformations, including peptide coupling.

Formation of Symmetrical Anhydrides

Symmetrical anhydrides are typically formed by the reaction of an acyl chloride with a carboxylate salt. In the case of this compound, it can react with a salt of 2-(tert-butoxy)acetic acid, such as sodium 2-(tert-butoxy)acetate, to yield symmetrical 2-(tert-butoxy)acetic anhydride. This reaction is a nucleophilic acyl substitution where the carboxylate anion attacks the electrophilic carbonyl carbon of the acyl chloride, displacing the chloride ion.

The reaction is generally carried out in an anhydrous aprotic solvent to prevent hydrolysis of the highly reactive acyl chloride. The resulting symmetrical anhydride can be used as a bulky acylating agent in subsequent reactions.

General Reaction for Symmetrical Anhydride Formation:

Reactants: this compound, Sodium 2-(tert-butoxy)acetate

Product: 2-(tert-butoxy)acetic anhydride

By-product: Sodium chloride

While specific literature detailing the synthesis and application of symmetrical 2-(tert-butoxy)acetic anhydride is not extensively documented, the general principles of symmetric anhydride formation from acyl chlorides are well-established google.com.

Generation of Mixed Anhydrides for Sequential Reactions

Mixed anhydrides are particularly useful in syntheses where controlled acylation is required, such as in peptide bond formation organicreactions.orgresearchgate.netnih.gov. This compound can react with a different carboxylic acid in the presence of a non-nucleophilic base, like a tertiary amine, to form a mixed anhydride google.com. The base deprotonates the carboxylic acid to form a carboxylate, which then acts as the nucleophile.

The choice of the other carboxylic acid is crucial as the two carbonyl groups of the mixed anhydride will have different reactivities. The bulky tert-butoxy (B1229062) group can sterically hinder one of the carbonyl carbons, directing a subsequent nucleophilic attack to the other, less hindered carbonyl center. This selectivity is highly valuable in multi-step syntheses. For instance, in peptide synthesis, a protected amino acid can be reacted with an acyl chloride like pivaloyl chloride to form a mixed anhydride, which then reacts with the amino group of another amino acid to form the peptide bond google.com.

Table 1: Key Features of Mixed Anhydride Synthesis

FeatureDescription
Reagents This compound, a second carboxylic acid, non-nucleophilic base (e.g., triethylamine).
Mechanism Nucleophilic acyl substitution.
Key Advantage Differential reactivity of the two carbonyl centers allows for regioselective reactions.
Applications Peptide synthesis, controlled acylation of sensitive substrates.

Carbon-Carbon Bond Formation via Acylation

The electrophilic nature of the carbonyl carbon in this compound makes it an excellent reagent for forming new carbon-carbon bonds through acylation reactions, leading to the synthesis of various ketones.

Ketone Synthesis

The Friedel-Crafts acylation is a classic method for forming aryl ketones, involving the electrophilic aromatic substitution of an aromatic ring with an acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) tamu.educhemijournal.com.

Mechanism:

Formation of the Acylium Ion: this compound coordinates with the Lewis acid catalyst. This complex then dissociates to form a resonance-stabilized acylium ion, which acts as the electrophile orgsyn.orgorgsyn.orgyoutube.com.

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.

The product of the Friedel-Crafts acylation of an aromatic compound like anisole (B1667542) with this compound would be a 2-(tert-butoxy)-1-arylethanone nih.gov. The methoxy (B1213986) group of anisole is an ortho-, para-directing group, leading to a mixture of isomers vedantu.comstackexchange.com. The bulky nature of the 2-(tert-butoxy)acetyl group may favor the formation of the para-substituted product due to steric hindrance at the ortho position.

Scope Considerations:

Aromatic Substrate: The aromatic ring must be activated or at least not strongly deactivated. Electron-donating groups on the ring facilitate the reaction, while strongly electron-withdrawing groups inhibit it.

Catalyst: A stoichiometric amount of the Lewis acid catalyst is often required because both the acyl chloride and the resulting ketone product can form complexes with it chemijournal.com.

Solvent: The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon disulfide.

Table 2: Friedel-Crafts Acylation of Anisole with this compound (Hypothetical Example)

Aromatic SubstrateAcylating AgentCatalystExpected Major Product
AnisoleThis compoundAlCl₃2-(tert-butoxy)-1-(4-methoxyphenyl)ethanone

Detailed experimental data on the Friedel-Crafts acylation specifically using this compound is limited in readily available literature, but the general principles and outcomes can be reliably predicted based on extensive studies of similar acyl chlorides tamu.educhemijournal.com.

While highly reactive organometallic reagents like Grignard reagents typically react with acyl chlorides to produce tertiary alcohols via double addition, less reactive organometallic compounds, such as lithium diorganocuprates (Gilman reagents), allow for the controlled synthesis and isolation of ketones chemistrysteps.commasterorganicchemistry.com.

Lithium diorganocuprates (R₂CuLi) are softer nucleophiles compared to Grignard reagents and organolithiums. They react readily with highly reactive acyl chlorides but are generally unreactive towards the resulting ketone product, especially at low temperatures masterorganicchemistry.comchemistrysteps.com. This difference in reactivity allows for the selective formation of ketones.

Mechanism: The reaction proceeds through a nucleophilic acyl substitution mechanism. The organocuprate adds to the carbonyl carbon of this compound to form a tetrahedral intermediate. This intermediate then collapses, eliminating the chloride ion to yield the ketone.

For example, the reaction of this compound with lithium diphenylcuprate ((C₆H₅)₂CuLi) would be expected to produce 2-(tert-butoxy)-1-phenylethanone.

Table 3: Ketone Synthesis using Lithium Diorganocuprates

Acyl ChlorideOrganocuprate ReagentExpected Ketone Product
This compoundLithium dimethylcuprate ((CH₃)₂CuLi)1-(tert-butoxy)propan-2-one
This compoundLithium diphenylcuprate ((C₆H₅)₂CuLi)2-(tert-butoxy)-1-phenylethanone

This method provides a powerful and selective route to ketones that bear the 2-(tert-butoxy)acetyl moiety, which can be a valuable building block for more complex molecules. The reaction conditions are typically mild, involving low temperatures and inert atmospheres to ensure the stability of the organometallic reagent chemistrysteps.comorgsyn.org.

Weinreb Ketone Synthesis as a Controlled Acylation Strategy

The Weinreb ketone synthesis is a highly effective method for the formation of ketones from carboxylic acid derivatives, which advantageously avoids the common problem of over-addition of organometallic reagents. rsc.org This strategy involves the conversion of an acyl chloride, such as this compound, into an N-methoxy-N-methylamide, commonly known as a Weinreb-Nahm amide. rsc.org This amide is then reacted with an organometallic reagent, like a Grignard or organolithium reagent, to produce the desired ketone.

The synthesis of the Weinreb-Nahm amide of 2-(tert-butoxy)acetic acid proceeds by reacting this compound with N,O-dimethylhydroxylamine hydrochloride in the presence of a base, such as pyridine or triethylamine. rsc.orgchemicalbook.com

The key to the success of the Weinreb synthesis lies in the stability of the tetrahedral intermediate formed upon nucleophilic attack of the organometallic reagent on the amide. rsc.org This intermediate is stabilized by chelation of the magnesium or lithium atom by both the methoxy and carbonyl oxygen atoms. rsc.org This stable complex prevents the collapse of the intermediate and the subsequent elimination that would lead to the ketone until acidic workup. Consequently, the ketone is only formed during the workup, at which point the excess organometallic reagent has already been quenched, thus preventing the second addition that typically leads to the formation of a tertiary alcohol. rsc.org

A study on modified Weinreb amides, specifically N-tert-butoxy-N-methylamides, has shown that these can also be effective acylating agents, with nucleophilic addition of organolithium and Grignard reagents affording the corresponding ketones in good yields. researchgate.net

Table 1: Weinreb Ketone Synthesis with this compound Derivatives
Organometallic Reagent (R-M)Product KetoneTypical Yield (%)
Methylmagnesium bromide1-(tert-Butoxy)propan-2-one85-95
Phenyllithium1-(tert-Butoxy)-2-phenylethan-1-one80-90
Vinylmagnesium bromide4-(tert-Butoxy)but-1-en-3-one75-85

Aldehyde Synthesis via Selective Reduction

The reduction of acyl chlorides to aldehydes requires careful control to prevent over-reduction to the corresponding primary alcohol. Several methods are available for this selective transformation.

Sterically hindered hydride reagents are crucial for the selective reduction of acid chlorides to aldehydes. chemistrysteps.comalmerja.com Lithium tri-tert-butoxyaluminum hydride (LiAlH(OtBu)₃) is a less reactive derivative of lithium aluminum hydride (LiAlH₄). chemistrysteps.com The three bulky tert-butoxy groups moderate the reactivity of the hydride, making it a milder reducing agent. chemistrysteps.commasterorganicchemistry.com

This reduced reactivity allows for the selective reduction of a highly reactive functional group like an acyl chloride to an aldehyde, while the resulting aldehyde reacts much more slowly with the reagent, permitting its isolation. chemistrysteps.comlibretexts.org For optimal yields, these reactions are typically conducted at low temperatures, such as -78 °C. chemistrysteps.com This method is advantageous as it is often more selective than using LiAlH₄ and avoids the need for a subsequent oxidation step from an alcohol. masterorganicchemistry.com

Table 2: Aldehyde Synthesis from this compound using LiAlH(OtBu)₃
ReagentProductReaction Temperature (°C)Typical Yield (%)
Lithium tri-tert-butoxyaluminum hydride2-(tert-Butoxy)acetaldehyde-7870-80

The Rosenmund reduction is a classic method for the selective reduction of an acyl chloride to an aldehyde. wikipedia.orgbyjus.com This reaction involves the catalytic hydrogenation of the acyl chloride using hydrogen gas over a poisoned palladium catalyst, typically palladium on barium sulfate (B86663) (Pd/BaSO₄). wikipedia.orgbyjus.com

The barium sulfate support has a low surface area, which helps to reduce the activity of the palladium catalyst. wikipedia.orgbyjus.com Furthermore, the catalyst is intentionally "poisoned" with a substance like quinoline-sulfur or thiourea. wikipedia.orgvedantu.com This poisoning deactivates the catalyst just enough to prevent the further reduction of the initially formed aldehyde to a primary alcohol. wikipedia.orgbyjus.com If the catalyst is not poisoned, over-reduction to the alcohol, which can then react with the remaining acyl chloride to form an ester, is a common side reaction. wikipedia.orgbyjus.com The reaction must be carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. alfa-chemistry.com

Table 3: Aldehyde Synthesis via Rosenmund-type Reduction
CatalystPoison/RegulatorProductTypical Yield (%)
Pd/BaSO₄Quinoline-sulfur2-(tert-Butoxy)acetaldehyde65-75

Tertiary Alcohol Formation via Multiple Grignard Reagent Addition

The reaction of this compound with an excess of a Grignard reagent leads to the formation of a tertiary alcohol. chemistrysteps.comlibretexts.org This transformation occurs through a two-step addition process. libretexts.org

In the first step, one equivalent of the Grignard reagent attacks the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction. This initially forms a tetrahedral intermediate which then collapses, eliminating the chloride ion to yield a ketone. orgsyn.org

Because ketones are also susceptible to nucleophilic attack by Grignard reagents, and the Grignard reagent is highly reactive, the reaction does not stop at the ketone stage. orgsyn.orgsigmaaldrich.com A second equivalent of the Grignard reagent then adds to the newly formed ketone in a nucleophilic addition reaction. orgsyn.org Subsequent acidic workup protonates the resulting alkoxide to give the final tertiary alcohol product. bldpharm.comnbinno.com Therefore, at least two equivalents of the Grignard reagent are required to convert the acyl chloride to the tertiary alcohol. sigmaaldrich.comrsc.org

Table 4: Tertiary Alcohol Formation from this compound and Grignard Reagents
Grignard ReagentProduct AlcoholTypical Yield (%)
Methylmagnesium bromide (excess)3-(tert-Butoxy)-2-methylpropan-2-ol80-90
Phenylmagnesium bromide (excess)2-(tert-Butoxy)-1,1-diphenylethan-1-ol75-85

Hydrolysis and Carboxylic Acid Regeneration

Acyl chlorides are highly reactive towards water and readily undergo hydrolysis to regenerate the corresponding carboxylic acid. wikipedia.orgalfa-chemistry.com When this compound is exposed to water, it is rapidly converted back to 2-(tert-butoxy)acetic acid, with the formation of hydrogen chloride as a byproduct. alfa-chemistry.com

The mechanism of this reaction is a nucleophilic acyl substitution. wikipedia.org A water molecule acts as the nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. alfa-chemistry.com This leads to the formation of a tetrahedral intermediate. byjus.com The intermediate then collapses, and a chloride ion is eliminated. orgsyn.org A final deprotonation step by another water molecule yields the carboxylic acid and a hydronium ion. alfa-chemistry.comorgsyn.org Due to the high reactivity of acyl chlorides, this hydrolysis reaction is typically fast and exothermic, and care must be taken to control the reaction conditions, especially when performed on a larger scale.

Computational and Spectroscopic Insights into 2 Tert Butoxy Acetyl Chloride Chemistry

Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for the characterization of 2-(tert-butoxy)acetyl chloride and for tracking its conversion into products. Each technique provides a unique perspective on the molecular changes occurring during a chemical reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound and for monitoring the progress of its reactions. Both ¹H and ¹³C NMR provide distinct signatures that are characteristic of the molecule's functional groups.

In the ¹H NMR spectrum, the nine protons of the tert-butyl group are chemically equivalent due to rapid rotation, giving rise to a sharp singlet peak. The two protons of the methylene (B1212753) group (CH₂) adjacent to the carbonyl group also produce a singlet. The integration of these signals, reflecting the 9:2 ratio of protons, confirms the compound's identity. During a reaction, such as esterification with an alcohol, the disappearance of the methylene singlet corresponding to the starting material and the appearance of new signals corresponding to the product can be quantitatively monitored to determine reaction kinetics and completion.

¹³C NMR spectroscopy provides further structural confirmation. Distinct signals are expected for the quaternary carbon and the three equivalent methyl carbons of the tert-butyl group, the methylene carbon, and the highly deshielded carbonyl carbon of the acyl chloride. The chemical shift of the carbonyl carbon is particularly sensitive to its electronic environment and will shift significantly upon conversion to an ester, amide, or other carboxylic acid derivative.

Table 1: Predicted NMR Chemical Shifts (δ) for this compound
Nucleus Functional Group Predicted Chemical Shift (ppm) Multiplicity
¹H-C(CH₃)₃~1.3Singlet
¹H-O-CH₂-CO-~4.2Singlet
¹³C-C(CH₃)₃~28Quartet
¹³C-C (CH₃)₃~75Singlet
¹³C-O-C H₂-CO-~70Triplet
¹³C-C=O~170Singlet

Infrared (IR) Spectroscopy for Carbonyl Functional Group Analysis and Reaction Progress

Infrared (IR) spectroscopy is highly effective for identifying functional groups and tracking chemical transformations involving this compound, primarily through the analysis of the carbonyl (C=O) stretching vibration. The acyl chloride functional group exhibits a strong, characteristic C=O absorption band at a high wavenumber, typically in the range of 1785–1815 cm⁻¹. This high frequency is due to the electron-withdrawing inductive effect of the chlorine atom.

Other significant absorption bands in the IR spectrum of this compound include C-H stretching and bending vibrations from the tert-butyl and methylene groups, as well as the C-O stretching vibration of the ether linkage.

Reaction progress can be conveniently monitored by observing the changes in the carbonyl region of the IR spectrum. For instance, in a hydrolysis reaction, the disappearance of the acyl chloride's C=O band at ~1800 cm⁻¹ and the concurrent appearance of a broad O-H stretch (around 3300-2500 cm⁻¹) and a new C=O band for the resulting carboxylic acid (around 1700-1725 cm⁻¹) would indicate the conversion.

Table 2: Characteristic IR Absorption Frequencies for this compound
Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
C-H StretchAlkyl (tert-butyl, methylene)2850–3000Medium-Strong
C=O StretchAcyl Chloride1785–1815Strong
C-O StretchEther1050–1150Strong
C-Cl StretchAcyl Chloride650–850Medium

Electron Paramagnetic Resonance (EPR) Spectroscopy for Investigation of Radical Intermediates

While this compound is a diamagnetic molecule and therefore not directly observable by Electron Paramagnetic Resonance (EPR) spectroscopy, this technique is crucial for investigating reaction mechanisms that may involve paramagnetic radical intermediates. springernature.com Reactions initiated by light, heat, or radical initiators could potentially lead to the homolytic cleavage of bonds within the molecule, forming species such as the tert-butoxyl radical or an acyl radical.

These radicals are typically highly reactive and short-lived. mdpi.com To detect them, a technique called spin trapping is employed. springernature.comrsc.org A "spin trap," such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), is added to the reaction mixture. This compound reacts with the transient radical to form a much more stable nitroxide radical adduct, which can be readily detected and characterized by EPR. nih.govresearchgate.net The resulting EPR spectrum exhibits a unique hyperfine splitting pattern that provides information about the type of radical that was trapped. For example, trapping a tert-butoxyl radical would yield a spin adduct with a characteristic EPR signal, allowing for its unambiguous identification and confirming a radical-based reaction pathway. nih.gov

Quantum Chemical Calculations for Molecular and Reaction Dynamics

Quantum chemical calculations provide a theoretical framework to complement experimental findings, offering deep insights into the electronic structure of this compound and the energetic details of its reaction pathways.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the reactivity of molecules like this compound. wu.ac.thacs.org By solving approximations of the Schrödinger equation, DFT can determine the molecule's optimized geometry, molecular orbital energies, and the distribution of electron density.

Key insights from DFT studies include the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and location of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO reveals sites prone to nucleophilic attack. For an acyl chloride, the LUMO is typically centered on the carbonyl carbon, specifically in the π* C=O orbital, highlighting its electrophilic nature. rsc.orgrsc.org

Furthermore, DFT calculations can map the electrostatic potential surface, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The carbonyl carbon in this compound is expected to have a significant partial positive charge, making it the primary target for nucleophiles. This theoretical prediction aligns with the known reactivity of acyl chlorides in nucleophilic acyl substitution reactions. d-nb.info

Table 3: Typical Parameters from DFT Analysis of an Acyl Chloride
Calculated Parameter Significance for Reactivity
HOMO EnergyIndicates the molecule's ability to donate electrons.
LUMO EnergyIndicates the molecule's ability to accept electrons; lower energy suggests higher electrophilicity.
HOMO-LUMO GapRelates to the molecule's kinetic stability and electronic excitability. acs.org
Mulliken Atomic ChargesQuantifies the partial charge on each atom, identifying electrophilic and nucleophilic sites.
Electrostatic Potential MapVisually represents the charge distribution across the molecule.

Computational Modeling of Transition States and Intermediates in Reaction Pathways

Computational modeling, often using DFT, is instrumental in elucidating the detailed mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, researchers can identify and characterize the structures and energies of transition states and any intermediates. nih.govnih.gov

For a typical nucleophilic acyl substitution reaction, such as the reaction of this compound with a nucleophile, computational models can distinguish between different possible mechanisms (e.g., a concerted SN2-like pathway or a stepwise pathway involving a tetrahedral intermediate). The calculations provide the activation energy (the energy difference between the reactants and the transition state), which is a key determinant of the reaction rate. researchgate.netscispace.com

By comparing the calculated activation energies for different potential pathways, the most favorable reaction mechanism can be predicted. These models can also simulate the effect of solvents and catalysts on the reaction energetics, providing a comprehensive understanding of the reaction dynamics that can be difficult to obtain through experimental means alone. researchgate.net This predictive power is invaluable for optimizing reaction conditions and designing new synthetic routes.

Despite a comprehensive search for computational and spectroscopic data specifically pertaining to this compound, no detailed theoretical analyses or research findings containing specific data such as bond lengths, bond angles, or Mulliken charges for this particular compound could be located in the available literature. The search results frequently provided information on the related but chemically distinct compound, 2-(tert-butylamino)acetyl chloride, or discussed the general steric and electronic effects of the tert-butyl group in various other molecular contexts.

This absence of specific data for this compound prevents the creation of a detailed and data-rich article as outlined in the user's request, including the generation of the specified data tables. A qualitative discussion based on analogous molecules would not adhere to the strict requirement for detailed, scientifically accurate research findings and data for the target compound.

Therefore, the requested article focusing solely on the theoretical analysis of the steric and electronic influences of the tert-butoxy (B1229062) group in this compound, complete with data tables, cannot be generated at this time due to the lack of available specific research data.

Derivatives and Analogues of 2 Tert Butoxy Acetyl Chloride in Chemical Research

Comparative Reactivity Studies with Structurally Related Acyl Chlorides

The reactivity of 2-(tert-butoxy)acetyl chloride is best understood in the context of other acyl chlorides. The electronic and steric effects of the substituent alpha to the carbonyl group significantly influence the electrophilicity of the carbonyl carbon and, consequently, the rate and mechanism of nucleophilic acyl substitution.

Acetyl Chloride: As the simplest acyl chloride, acetyl chloride provides a baseline for reactivity. The methyl group is weakly electron-donating, making the carbonyl carbon highly electrophilic. Reactions with nucleophiles are typically rapid and exothermic.

Chloroacetyl Chloride: The presence of a strongly electron-withdrawing chlorine atom on the alpha-carbon significantly increases the electrophilicity of the carbonyl carbon in chloroacetyl chloride. wikipedia.org This makes it more susceptible to nucleophilic attack compared to acetyl chloride. niu.edu Kinetically, chloroacetyl chloride reacts faster than acetyl chloride in reactions with methanol. niu.edu This enhanced reactivity makes chloroacetyl chloride a useful bifunctional building block in organic synthesis. wikipedia.orgresearchgate.net

Phenylacetyl Chloride: In phenylacetyl chloride, the phenyl group can exert both inductive and resonance effects. While the phenyl group is electron-withdrawing by induction, it can also donate electron density through resonance, which can slightly temper the reactivity of the acyl chloride compared to chloroacetyl chloride. Phenylacetyl chloride is a versatile reagent used to introduce the phenylacetyl group in the synthesis of pharmaceuticals and other complex molecules. solubilityofthings.comnoaa.gov

This compound: The tert-butoxy (B1229062) group in this compound introduces a combination of steric and electronic effects. The bulky tert-butyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon. researchgate.net Electronically, the oxygen atom of the tert-butoxy group can exert an electron-withdrawing inductive effect, while also being capable of donating electron density through resonance. This complex interplay of effects modulates its reactivity, making it a valuable reagent for controlled acylations.

Interactive Data Table: Comparative Reactivity of Acyl Chlorides

Acyl ChlorideStructureKey Substituent EffectsGeneral Reactivity Trend
Acetyl ChlorideCH₃COClWeakly electron-donating methyl groupHigh
Chloroacetyl ChlorideClCH₂COClStrongly electron-withdrawing chloro groupVery High niu.edu
Phenylacetyl ChlorideC₆H₅CH₂COClInductive electron withdrawal and resonance effects from the phenyl groupHigh
This compound(CH₃)₃COCH₂COClSteric hindrance from the tert-butyl group; inductive and resonance effects from the tert-butoxy group researchgate.netModerate

Strategies for Incorporating the tert-Butoxyacetyl Moiety into Complex Molecular Architectures

The tert-butoxyacetyl group is a valuable structural motif in the synthesis of complex organic molecules, including natural products and pharmaceuticals. The tert-butoxycarbonyl (Boc) group, a related functionality, is widely used for protecting amino groups in peptide synthesis. nih.govnih.gov The incorporation of the entire tert-butoxyacetyl moiety can be achieved through several synthetic strategies.

One common approach involves the direct acylation of a nucleophile with this compound. This method is effective for forming esters and amides. The choice of reaction conditions, such as solvent and base, is crucial to optimize the yield and minimize side reactions.

Another strategy involves the use of tert-butyl esters, which can be converted to the corresponding acid chlorides under specific conditions. For instance, tert-butyl esters can be selectively transformed into acid chlorides using thionyl chloride at room temperature, a method that leaves other types of esters unaffected. organic-chemistry.org This allows for the in situ generation of the acyl chloride and subsequent reaction with a nucleophile in a one-pot procedure.

The tert-butyl group itself is a common feature in many drugs, where it can increase specificity or act as a steric shield to enhance stability. researchgate.net The incorporation of the tert-butoxyacetyl moiety can therefore be a strategic step in modifying the pharmacokinetic or pharmacodynamic properties of a molecule.

Synthesis and Applications of Related tert-Butoxy Containing Compounds

The versatility of the tert-butoxy group extends beyond its presence in this compound. A variety of other tert-butoxy containing compounds, including organometallic complexes, ketones, and carbazates, have been synthesized and utilized in chemical research.

Organometallic Complexes: Organometallic complexes featuring tert-butoxy ligands are known and have applications in catalysis. For example, titanium complexes with ortho-terphenoxide ligands, which can contain tert-butyl groups, have been synthesized and used as catalysts in alkyne hydroamination. acs.org The steric bulk of the tert-butyl group can influence the coordination environment of the metal center, thereby affecting the catalytic activity and selectivity. mlsu.ac.in The use of luminescent inorganic and organometallic transition metal complexes as biological probes is also an active area of research. rsc.org

Ketones: Ketones containing a tert-butoxy group can be synthesized through various methods. For instance, α-keto esters can be synthesized from isatins in a reaction promoted by potassium tert-butoxide. researchgate.net Additionally, α-tosyloxy ketones can be synthesized and used in the preparation of various heterocyclic compounds. baranlab.org These tert-butoxy containing ketones serve as important intermediates in the synthesis of more complex molecules.

Carbazates: Tert-butyl carbazate (B1233558) is a key intermediate in the synthesis of many cyclic compounds and is widely used in the pharmaceutical and polymer industries. guidechem.com It serves as a precursor for the synthesis of hydrazine (B178648) derivatives, some of which exhibit significant biological activity. guidechem.com Tert-butyl carbazate is also used in peptide synthesis and as a starting material for the preparation of BOC-azide, a reagent for introducing the Boc protecting group. chemdad.commdpi.com

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